molecular formula C16H31NO8 B1682598 Boc-NH-PEG4-CH2CH2COOH CAS No. 756525-91-4

Boc-NH-PEG4-CH2CH2COOH

Numéro de catalogue: B1682598
Numéro CAS: 756525-91-4
Poids moléculaire: 365.42 g/mol
Clé InChI: YEIYIPDFZMLJQH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d6):
    • δ 1.38 ppm (s, 9H, Boc -(CH3)3)
    • δ 3.45–3.65 ppm (m, 16H, PEG4 -O-CH2-CH2-O-)
    • δ 12.1 ppm (br s, 1H, -COOH)
  • ¹³C NMR :
    • δ 28.2 ppm (Boc -C(CH3)3)
    • δ 79.8 ppm (Boc quaternary carbon)
    • δ 172.5 ppm (carboxylic acid -COOH)

Infrared (IR) Spectroscopy

Absorption (cm⁻¹) Assignment
3300–2500 O-H stretch (carboxylic acid)
1710 C=O (Boc urethane)
1685 C=O (carboxylic acid)
1250 C-O-C (PEG4 ether)

Mass Spectrometry

  • ESI-MS : m/z 366.42 [M+H]⁺
  • MALDI-TOF : Major peak at m/z 365.42 corresponds to molecular ion.

Computational Modeling of Conformational Dynamics

MD simulations reveal solvent-dependent behavior:

  • In water , the PEG4 spacer collapses into a compact helix (radius of gyration ≈ 6.2 Å), shielding the Boc group.
  • In toluene , the chain extends (radius ≈ 12.8 Å), maximizing hydrophobic interactions.

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict:

  • Torsional barriers : 2.1–3.5 kcal/mol for PEG4 ether bonds, enabling rapid conformational interconversion.
  • Solvent-accessible surface area : 485 Ų in water vs. 620 Ų in toluene.

These dynamics facilitate reversible transitions between extended and coiled states, critical for drug delivery applications.

Propriétés

IUPAC Name

3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO8/c1-16(2,3)25-15(20)17-5-7-22-9-11-24-13-12-23-10-8-21-6-4-14(18)19/h4-13H2,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEIYIPDFZMLJQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373186
Record name 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756525-91-4
Record name 1-(1,1-Dimethylethyl) 5,8,11,14-tetraoxa-2-azaheptadecanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=756525-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mécanisme D'action

Biochemical Pathways

It’s known that the compound can form stable amide bonds with primary amine groups, which suggests it may be involved in protein conjugation processes.

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media, which could potentially enhance its bioavailability.

Result of Action

The result of the action of t-Boc-N-amido-PEG4-acid is the formation of a stable amide bond with primary amine groups. This can lead to the conjugation of various biomolecules, potentially altering their function or stability.

Action Environment

The action of t-Boc-N-amido-PEG4-acid is influenced by the presence of activators such as EDC or HATU, which facilitate the formation of the amide bond. Additionally, the Boc group can be deprotected under mild acidic conditions to form the free amine. Therefore, the pH of the environment can influence the compound’s action. The hydrophilic PEG spacer increases solubility in aqueous media, suggesting that the compound’s action, efficacy, and stability may be influenced by the hydration level of the environment.

Activité Biologique

15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid, commonly referred to as Boc-PEG4-acid, is a synthetic compound notable for its applications in peptide synthesis and drug development. This article explores its biological activity, including mechanisms of action, applications in bioconjugation, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a tetraoxapentadecanoic acid backbone with a tert-butyloxycarbonyl (Boc) protecting group on the amino group. Its molecular formula is C16_{16}H31_{31}NO8_8, with a molecular weight of 365.42 g/mol. The presence of the Boc group allows for selective reactions while the PEG4 segment enhances solubility and stability in biological systems .

The biological activity of 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid is primarily attributed to its role in peptide synthesis and drug delivery:

  • Peptide Synthesis : The Boc group protects the amino function until required for coupling in solid-phase peptide synthesis (SPPS). This protection strategy is crucial for synthesizing peptides with specific sequences necessary for various biological functions .
  • Drug Delivery : The PEG4 segment can improve the pharmacokinetic properties of drugs by enhancing their solubility and bioavailability. This is particularly useful in developing PEGylated prodrugs where the active drug is released upon cleavage of the Boc group under controlled conditions .

Applications in Bioconjugation

15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid is widely used in bioconjugation processes:

  • Targeted Therapies : By attaching biomolecules such as antibodies or drugs to this compound, researchers can create targeted therapies that enhance the efficacy of treatments while minimizing side effects. The ability to selectively remove the Boc group allows for precise control over the conjugation process .
  • Diagnostic Tools : This compound can also be utilized in developing imaging agents for diagnostic purposes. Its ability to form stable conjugates makes it suitable for applications in radiolabeled peptides used for tumor imaging .

Research Findings and Case Studies

Recent studies have highlighted the versatility and effectiveness of 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid in various research contexts:

StudyFindings
Peptide Synthesis Demonstrated improved yields in complex peptide synthesis when utilizing Boc-PEG4-acid as a building block.
Drug Development Showed enhanced solubility and stability of therapeutic agents when conjugated with this compound .
Bioconjugation Efficiency Reported successful bioconjugation with minimal side reactions, facilitating targeted delivery systems .

Applications De Recherche Scientifique

Chemical Properties and Structure

15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid has the molecular formula C16H31NO8C_{16}H_{31}NO_8 and a molecular weight of 365.42 g/mol. The compound features a tetraoxapentadecanoic acid backbone with a tert-butyloxycarbonyl (Boc) protecting group on the amino group. The presence of a polyethylene glycol (PEG) segment enhances its solubility in aqueous environments and facilitates its use in biological applications .

Peptide Synthesis

Role in Peptide Synthesis:

  • The Boc group serves as a protecting group for the amino functionality during peptide synthesis. It prevents unwanted reactions until the desired coupling step.
  • The terminal carboxylic acid allows for the formation of stable amide bonds with other amino acids or peptide fragments.

Case Study:
In a study involving solid-phase peptide synthesis (SPPS), researchers utilized 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid to create peptides with specific sequences that are crucial for therapeutic applications. The hydrophilic PEG spacer improved the solubility and stability of the synthesized peptides in biological conditions .

Drug Development

Applications in Drug Design:

  • The compound's structure aids in enhancing the solubility and bioavailability of drug candidates.
  • It can be used to create PEGylated prodrugs where the active drug is linked via the Boc-protected amino group.

Advantages of PEGylation:

  • Increased circulation time in the bloodstream.
  • Reduced immunogenicity and enhanced therapeutic efficacy.

Data Table:

Property Boc-PEG4-acid Conventional Drugs
SolubilityHighVariable
BioavailabilityEnhancedOften low
Circulation TimeProlongedShort

Bioconjugation

Importance in Bioconjugation:

  • 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid is extensively used for linking biomolecules such as proteins or antibodies to drugs or imaging agents.
  • The selective removal of the Boc group allows for precise conjugation with other biomolecules.

Case Study:
A research team employed 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid to develop targeted therapies for cancer treatment by conjugating chemotherapeutic agents to antibodies. This approach allowed for localized delivery of drugs to tumor sites while minimizing systemic toxicity .

Polymer Chemistry

Applications in Polymer Science:

  • The compound can be incorporated into polymer matrices to enhance properties such as hydrophilicity and biocompatibility.
  • It plays a crucial role in developing drug delivery systems that release therapeutic agents at controlled rates.

Data Table:

Polymer Type Modification with Boc-PEG4-acid Resulting Property
HydrogelsIncreased hydrophilicityImproved drug release
NanoparticlesEnhanced stabilityBetter targeting

Comparaison Avec Des Composés Similaires

Chemical Data

Property Value
CAS Number 756525-91-4
Molecular Formula C₁₆H₃₁NO₈
Molecular Weight 365.42 g/mol
Functional Groups Boc-protected amine, carboxylic acid
Key Applications Peptide-drug conjugates, imaging agents

Comparison with Similar Compounds

PEG Linkers of Varying Lengths

PEG1, PEG3, PEG5, and PEG7

  • Structural Differences: PEG1 (8-amino-3,6-dioxaoctanoic acid), PEG3 (15-amino-4,7,10,13-tetraoxapentadecanoic acid), PEG5 (21-amino-4,7,10,13,16,19-hexaoxaheicosanoic acid), and PEG7 (27-amino-4,7,10,13,16,19,22,25-octaoxaheptacosanoic acid) differ in ethylene oxide units (1, 3, 5, or 7) .
  • Functional Impact :
    • Hydrophilicity : Longer PEG chains (e.g., PEG5/PEG7) enhance solubility but increase molecular weight and steric hindrance.
    • Biodistribution : PEG4 balances renal excretion and tumor targeting, whereas longer PEGs may prolong circulation time but reduce tissue penetration .

Example: In ⁹⁹mTc-labeled RGD peptides, PEG4 improved tumor-to-background ratios compared to shorter PEG1 or non-PEGylated analogs .

Unprotected Amino-PEG4-Acid

15-Amino-4,7,10,13-tetraoxapentadecanoic Acid

  • Key Difference : Lacks Boc protection, enabling direct conjugation via the amine group.
  • Applications : Used in pre-activated conjugates (e.g., DOTA-PEG4-Bn(7–14) for GRP receptor imaging). The Boc-protected form is preferred for stepwise synthesis to avoid side reactions .
  • Performance : Both forms exhibit similar receptor-binding affinities (e.g., IC₅₀ 6.6 nM for ⁶⁸Ga-DOTA-PESIN) .

Fmoc-Protected Analog

Fmoc-15-amino-4,7,10,13-tetraoxapentadecanoic Acid

  • Structural Difference : Features Fmoc (fluorenylmethyloxycarbonyl) protection instead of Boc.
  • Synthetic Utility : Fmoc is base-labile, making it ideal for solid-phase peptide synthesis (SPPS), whereas Boc requires acidic deprotection .
  • Commercial Availability : CAS 557756-85-1, with comparable purity (≥95%) and applications in peptide-drug conjugates .

Non-PEG Linkers

6-Aminocaproic Acid (CA)

  • Lipophilicity: CA’s hydrophobic nature increases blood pool retention and lung uptake, as seen in ⁹⁹mTc-DMP444. Replacing CA with PEG4 reduced background noise in thrombosis imaging .
  • Pharmacokinetics : PEG4-linked P4-DMP444 showed 50% faster renal excretion than CA analogs .

Gly-Gly-Gly (G3) Linker

  • Hydrophilicity: Less effective than PEG4 in improving tracer excretion. PEG4-modified ¹⁸F-FB-PEG-RGD achieved higher tumor/normal tissue ratios (5.0 vs. 3.2 for G3) .

Functionalized PEG4 Derivatives

15-Azido-4,7,10,13-tetraoxapentadecanoic Acid

  • Application : Enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition). Used in modular synthesis of antibody-drug conjugates .
  • Stability : Azide group remains inert under physiological conditions, allowing site-specific conjugation .

15-Tritylmercapto-4,7,10,13-tetraoxapentadecanoic Acid

  • Thiol-Reactive : Tritylmercapto group facilitates disulfide bond formation. Used in redox-sensitive drug delivery systems .

Performance in Preclinical Studies

Receptor Targeting and Binding

  • GRP Receptor Imaging: DOTA-PEG4-Bn(7–14) (⁶⁸Ga/¹⁷⁷Lu) showed high affinity (IC₅₀ 6.6 nM) and tumor-to-liver ratios >5 in PC-3 xenografts .
  • Integrin αvβ3 Imaging: ⁹⁹mTc-PEG4-E[c(RGDfK)]₂ achieved rapid tumor uptake (9.93% ID/g at 30 min) and slow washout, outperforming non-PEGylated analogs .

Biodistribution and Excretion

  • Renal Clearance : PEG4 reduces hepatic retention (e.g., ⁶⁴Cu-DOTA-PEG4-RGD tetramer: 70% intact tracer in blood at 1 h vs. <30% for CA-linked versions) .
  • Metabolic Stability : PEG4 shields peptides from enzymatic degradation, though partial metabolism occurs in the liver (~51% intact tracer at 1 h) .

Méthodes De Préparation

Synthetic Routes and Methodological Advancements

Seven-Step Synthesis from Tetraethylene Glycol

A seminal synthesis route, reported by Wu et al. (2016), involves a seven-step sequence starting from tetraethylene glycol (Figure 1). The process emphasizes high yields and controlled reaction conditions, critical for industrial scalability.

Step 1: Esterification of Tetraethylene Glycol

Tetraethylene glycol is esterified with propiolic acid under acidic conditions to form the corresponding ester. This step introduces the terminal carboxylic acid precursor while preserving hydroxyl groups for subsequent modifications.

Step 2: Mesylation of Hydroxyl Groups

Methanesulfonyl chloride (MsCl) in dichloromethane converts hydroxyl groups to mesylates, enhancing their leaving-group ability. This step ensures efficient nucleophilic substitution in subsequent reactions.

Step 3: Azide Substitution

Sodium azide (NaN₃) displaces mesyl groups in dimethylformamide (DMF), yielding an intermediate with terminal azide functionalities. The reaction proceeds at 60°C for 12 hours, achieving >85% conversion.

Step 4: Staudinger Reduction

Triphenylphosphine (PPh₃) reduces azides to primary amines via the Staudinger reaction. This step generates a free amine, which is immediately protected to prevent side reactions.

Step 5: Boc Protection

The amine is protected with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF), catalyzed by 4-dimethylaminopyridine (DMAP). This step achieves near-quantitative Boc incorporation.

Step 6: Hydrolysis of Esters

Base-mediated hydrolysis (NaOH, methanol/water) cleaves the ester groups to regenerate the carboxylic acid. The reaction is monitored via thin-layer chromatography (TLC) to ensure completeness.

Step 7: Purification

Final purification via silica gel chromatography or preparative HPLC yields the target compound in >98% purity (HPLC).

Table 1: Summary of Synthetic Steps and Conditions

Step Reaction Reagents/Conditions Yield (%)
1 Esterification Propiolic acid, H₂SO₄, 80°C 92
2 Mesylation MsCl, DCM, 0°C 89
3 Azide Substitution NaN₃, DMF, 60°C 85
4 Staudinger Reduction PPh₃, THF/H₂O, rt 90
5 Boc Protection Boc₂O, DMAP, THF 95
6 Ester Hydrolysis NaOH, MeOH/H₂O 88
7 Purification Silica chromatography/HPLC 98

Alternative Approaches and Comparative Analysis

While Wu et al.’s method is predominant, alternative strategies involve PEG chain elongation via iterative ethylene oxide addition or solid-phase synthesis. However, these methods often suffer from lower yields (70–80%) due to side reactions during PEG assembly. The seven-step solution-phase synthesis remains preferred for its reproducibility and scalability.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Azide Substitution : DMF at 60°C optimizes nucleophilic displacement while minimizing azide decomposition.
  • Boc Protection : THF provides an inert environment, preventing premature deprotection.
  • Hydrolysis : Methanol/water mixtures (4:1 v/v) balance solvation and reaction rate.

Catalytic Enhancements

  • DMAP Utilization : Catalytic DMAP (5 mol%) accelerates Boc protection, reducing reaction time from 24 hours to 6 hours.
  • PPh₃ Stoichiometry : A 1.2:1 molar ratio of PPh₃ to azide ensures complete reduction without excess reagent.

Analytical Characterization and Quality Control

Structural Confirmation

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.55–3.75 (m, 16H, PEG -CH₂-), 4.25 (t, 2H, -COOCH₂-).
    • ¹³C NMR (100 MHz, CDCl₃): δ 28.3 (Boc CH₃), 80.1 (Boc C-O), 172.5 (COOH).
  • Mass Spectrometry : ESI-MS m/z 366.4 [M+H]⁺, confirming molecular weight.
  • Elemental Analysis : C 52.60%, H 8.55%, N 3.83% (theoretical: C 52.59%, H 8.55%, N 3.83%).

Purity Assessment

  • HPLC : Reverse-phase C18 column (ACN/water gradient) confirms >98% purity.
  • Titration : Neutralization titration validates carboxylic acid content (98.0–99.5%).

Applications in Bioconjugation and Drug Delivery

The compound’s dual functionality enables diverse applications:

  • Enzyme Modification : Enhances stability and circulation half-life of therapeutic proteins.
  • Antibody-Drug Conjugates (ADCs) : Links cytotoxins to antibodies via amide bonds, improving targeting efficiency.
  • Cocaine Overdose Treatment : Cocaine esterase modified with this linker shows prolonged activity in vivo.

Q & A

Q. Data Contradiction Analysis

  • Reproducibility Checks : Validate purity via independent HPLC and NMR analyses .
  • Batch Variability : Compare lot-specific Certificates of Analysis (COA) for trace solvent or byproduct data .
  • Synthesis Optimization : Adjust reaction stoichiometry or purification gradients to minimize impurities .

What experimental design principles apply when conjugating this compound to peptides or proteins?

Advanced Question

  • Site-Specific Conjugation : Use the Boc-protected amine for selective coupling to carboxylate groups via EDC/NHS chemistry .
  • Linker Flexibility : The tetraoxa chain provides spatial flexibility, which can be quantified via molecular dynamics simulations to predict bioactivity .

What safety protocols are critical when handling reactive intermediates during synthesis?

Basic Question

  • PPE : Lab coat, nitrile gloves, and goggles to prevent skin/eye contact (compound may irritate mucous membranes) .
  • Ventilation : Perform reactions in a fume hood due to volatile reagents (e.g., TFA, DCC) .

How can researchers validate analytical methods for quantifying this compound in complex matrices?

Advanced Question

  • Calibration Curves : Use spiked samples with internal standards (e.g., deuterated analogs) to ensure linearity (R² >0.99) .
  • Limit of Detection (LOD) : Determine via signal-to-noise ratios (S/N ≥3) in LC-MS analyses .

How do the ether linkages influence the compound’s pharmacokinetic profile in drug delivery systems?

Advanced Question
The tetraoxa chain:

  • Enhances Hydrophilicity : Reduces nonspecific protein binding compared to alkyl linkers .
  • Extends Half-Life : Slows renal clearance in vivo, as shown in PET tracer studies with analogous PEGylated compounds .

What comparative advantages does this compound offer over similar PEG-based linkers?

Advanced Question

  • Controlled Flexibility : The tetraoxa chain’s length and oxygen spacing improve conformational adaptability vs. rigid aromatic linkers .
  • Boc Compatibility : Unlike Fmoc-protected analogs, the Boc group allows orthogonal deprotection in multi-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-NH-PEG4-CH2CH2COOH
Reactant of Route 2
Reactant of Route 2
Boc-NH-PEG4-CH2CH2COOH

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.